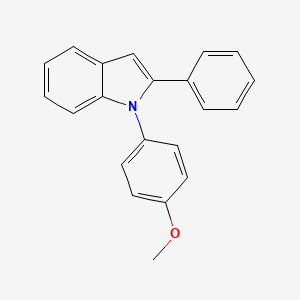

1-(4-methoxyphenyl)-2-phenyl-1H-indole

Description

Contextualization of Indole (B1671886) Derivatives as Key Chemical Scaffolds in Contemporary Research

Indole derivatives are a cornerstone of modern medicinal and materials chemistry, widely recognized for their versatile structure and broad spectrum of biological activities. The indole nucleus, a bicyclic structure comprising a benzene (B151609) ring fused to a pyrrole (B145914) ring, is considered a "privileged scaffold." This term reflects its recurring presence in a multitude of natural products and synthetic compounds with significant pharmacological properties.

The indole core is a key structural motif in essential biomolecules, including the amino acid tryptophan and the neurotransmitter serotonin. This biological prevalence has inspired chemists to explore indole derivatives for therapeutic applications. Research has demonstrated that these compounds possess a wide array of activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. For instance, 2,3-diarylindoles have been identified as potent and selective inhibitors of the COX-2 enzyme, which is implicated in inflammation and pain. benthamdirect.com The adaptability of the indole ring allows for substitutions at various positions, enabling the fine-tuning of its electronic and steric properties to optimize interactions with specific biological targets. This structural versatility makes indole derivatives a central focus in the design and discovery of novel therapeutic agents. nih.govrsc.org

Historical Development of 1,N,2-Trisubstituted Indole Chemistry

The synthesis of substituted indoles has a rich history, with the development of methods for producing 1,N,2-trisubstituted indoles evolving from classical, often harsh, multi-step procedures to highly efficient, modern one-pot reactions.

The foundational method for indole synthesis is the Fischer indole synthesis, discovered by Emil Fischer in 1883. wikipedia.org This reaction involves the acid-catalyzed cyclization of an arylhydrazine and an aldehyde or ketone. thermofisher.comjk-sci.com To produce a 1,N,2-trisubstituted indole such as 1-(4-methoxyphenyl)-2-phenyl-1H-indole using a classical approach, one would typically first synthesize the 2-phenylindole (B188600) core and then subsequently introduce the N-aryl substituent in a separate step.

Historically, the N-arylation of indoles was accomplished via methods like the Ullmann condensation, a copper-catalyzed reaction that often required high temperatures and stoichiometric amounts of copper. acs.org The development of palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, marked a significant advancement, allowing for the N-arylation of indoles under milder conditions with a broader substrate scope. rsc.orgorganic-chemistry.org

| Era | Method | Description | Typical Conditions | Reference |

|---|---|---|---|---|

| Classical (Late 19th Century) | Fischer Indole Synthesis | Acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone to form the indole core. Substituents are added in subsequent steps. | Strong protic or Lewis acids (e.g., HCl, ZnCl2), high temperatures. | wikipedia.org |

| Traditional (20th Century) | Ullmann Condensation | Copper-catalyzed N-arylation of a pre-formed indole. | High temperatures (>140 °C), stoichiometric copper, polar solvents. | acs.org |

| Modern (Late 20th/21st Century) | Palladium-Catalyzed N-Arylation (e.g., Buchwald-Hartwig) | Pd-catalyzed cross-coupling of an indole with an aryl halide or triflate. | Pd catalyst, phosphine (B1218219) ligand, base (e.g., NaOt-Bu), milder temperatures. | organic-chemistry.org |

| Contemporary (21st Century) | One-Pot Fischer Indolisation/N-Arylation | A three-component reaction combining indole formation and N-arylation in a single pot. | Microwave irradiation, Cu2O/K3PO4 catalyst system, often in green solvents like ethanol. | nih.govrsc.org |

Current Research Imperatives and Future Trajectories for this compound Investigations

While specific research focused exclusively on this compound is not extensively documented, the research imperatives and future directions for this compound can be inferred from studies on closely related 1,2-diarylindoles. The key structural motifs—the 2-phenylindole core and the N-(4-methoxyphenyl) substituent—are both associated with significant biological activity, making this compound a prime candidate for further investigation.

Current Research Imperatives:

The primary focus of current research on diarylindole scaffolds is in medicinal chemistry, driven by their potential as therapeutic agents. The structural similarity of 2,3-diarylindoles to combretastatin (B1194345) A-4, a potent natural tubulin polymerization inhibitor, has prompted the synthesis and evaluation of numerous diarylindole derivatives as anticancer agents. nih.gov The indole nucleus serves as a conformationally restricted scaffold to hold the two aryl rings in a specific orientation required for biological activity.

Key research areas for compounds like this compound include:

Anticancer Activity: The 2-phenylindole scaffold is a known pharmacophore in the development of anticancer drugs. Investigations would logically focus on evaluating the cytotoxicity of this compound against various cancer cell lines, particularly those where tubulin inhibitors or COX-2 inhibitors are effective.

Anti-inflammatory Properties: Given that many 2,3-diarylindoles are potent COX-2 inhibitors, a crucial research imperative is to screen this compound for similar activity. benthamdirect.com The N-aryl group can significantly influence this activity.

Structure-Activity Relationship (SAR) Studies: The methoxy (B1213986) group (-OCH₃) on the N-phenyl ring is a key feature. Methoxy substituents are known to enhance the biological activity and modulate the electronic properties of indole derivatives. chim.it A primary research goal would be to understand how this specific substituent influences the compound's interaction with biological targets compared to other substituted analogues.

Future Trajectories:

Future investigations into this compound are likely to branch into several areas:

Mechanism of Action Studies: Should the compound exhibit significant cytotoxic activity, future work will need to elucidate its precise mechanism of action. This would involve studies to determine if it inhibits tubulin polymerization, induces apoptosis, or targets other cellular pathways.

Materials Science Applications: The extended π-conjugated system of diarylindoles suggests potential applications in materials science. Future research could explore the photophysical properties of this compound, investigating its potential use in organic light-emitting diodes (OLEDs), fluorescent probes, or chemosensors. chim.it

Development of Synthetic Methodology: Further refining the synthesis of 1,N,2-trisubstituted indoles remains a key objective. Developing more sustainable and efficient catalytic systems for one-pot syntheses will be a continuing trajectory, enabling the creation of diverse libraries of related compounds for broader screening.

| Scaffold | Reported Biological Activity | Potential Implication for this compound | Reference |

|---|---|---|---|

| 2,3-Diarylindoles | Cytotoxic agents, tubulin polymerization inhibitors (Combretastatin analogues) | Potential as an anticancer agent targeting microtubules. | nih.gov |

| 2,3-Diarylindoles | Selective COX-2 inhibition | Potential as an anti-inflammatory agent. | benthamdirect.com |

| 2-Phenylindoles | Broad anticancer, anti-inflammatory, antioxidant, and antimicrobial activity | Supports investigation across a wide range of therapeutic areas. | |

| Methoxy-substituted Indoles | Enhanced reactivity and biological activity | The N-(4-methoxyphenyl) group may enhance the potency or modulate the activity profile of the 2-phenylindole core. | chim.it |

Structure

2D Structure

3D Structure

Properties

CAS No. |

52351-44-7 |

|---|---|

Molecular Formula |

C21H17NO |

Molecular Weight |

299.4 g/mol |

IUPAC Name |

1-(4-methoxyphenyl)-2-phenylindole |

InChI |

InChI=1S/C21H17NO/c1-23-19-13-11-18(12-14-19)22-20-10-6-5-9-17(20)15-21(22)16-7-3-2-4-8-16/h2-15H,1H3 |

InChI Key |

XSBFESFZMJIJHS-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)N2C3=CC=CC=C3C=C2C4=CC=CC=C4 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 4 Methoxyphenyl 2 Phenyl 1h Indole

Strategic Retrosynthesis of the 1-(4-methoxyphenyl)-2-phenyl-1H-indole Core

A strategic retrosynthetic analysis of this compound reveals several viable pathways for its construction. The primary disconnections can be made at the C-N and C-C bonds that form the indole (B1671886) ring, leading to readily available starting materials.

One common approach involves the disconnection of the N1-C(aryl) bond, leading to 2-phenylindole (B188600) and a 4-methoxyphenyl (B3050149) halide or its equivalent. This disconnection points towards a copper- or palladium-catalyzed N-arylation reaction as the final key step. Further disconnection of 2-phenylindole via the C2-C3 and N1-C7a bonds suggests a Fischer indole synthesis from phenylhydrazine (B124118) and acetophenone.

Alternatively, a convergent approach can be envisioned where the entire indole core is constructed in a single or tandem sequence. For instance, a disconnection across the C2-C3 and N1-C2 bonds could lead to a substituted o-alkynylaniline and an aryl halide, suggesting a palladium-catalyzed annulation strategy. Another retrosynthetic pathway could involve the formation of the 1,2-diarylindole skeleton from simpler precursors through multi-component reactions, offering a more atom-economical approach.

Classical and Modern Approaches to 1,2-Diarylindole Synthesis Relevant to this compound

A variety of synthetic methods, ranging from classical name reactions to modern transition-metal-catalyzed processes, can be employed for the synthesis of 1,2-diarylindoles.

Fischer Indole Synthesis Adaptations

The Fischer indole synthesis, a cornerstone in indole chemistry since 1883, involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone. rsc.orgdeepdyve.com For the synthesis of this compound, this would traditionally involve the reaction of 1-(4-methoxyphenyl)-1-phenylhydrazine with acetophenone. However, the synthesis of unsymmetrically substituted N,N-diarylhydrazines can be challenging.

A more practical adaptation involves a two-step sequence: the Fischer indole synthesis of 2-phenylindole from phenylhydrazine and acetophenone, followed by N-arylation with a 4-methoxyphenylating agent. mdpi.com The initial Fischer indolization is typically carried out using acid catalysts such as zinc chloride, polyphosphoric acid, or p-toluenesulfonic acid. rsc.orgmdpi.com

Recent advancements have focused on improving the efficiency and environmental footprint of the Fischer indole synthesis. Microwave-assisted protocols have been shown to significantly reduce reaction times and improve yields. deepdyve.comnih.govdntb.gov.ua For instance, the microwave-assisted synthesis of various indoles has been achieved in the presence of p-toluenesulfonic acid as a catalyst, offering a rapid and efficient alternative to conventional heating. deepdyve.comdntb.gov.ua

Palladium-Catalyzed Annulation and Coupling Reactions

Palladium-catalyzed reactions have emerged as powerful tools for the synthesis of substituted indoles. nih.govmdpi.com One prominent strategy involves the annulation of o-haloanilines or o-alkynylanilines with suitable coupling partners. For the synthesis of a 1,2-diarylindole, a possible route involves the palladium-catalyzed coupling of an N-(4-methoxyphenyl)-o-haloaniline with phenylacetylene, followed by an intramolecular cyclization.

Another powerful palladium-catalyzed method is the Larock indole synthesis, which can provide polysubstituted indoles from o-haloanilines and alkynes. nih.gov While direct synthesis of the target molecule using this method might require specific starting materials, it highlights the versatility of palladium catalysis in indole construction.

Furthermore, palladium-catalyzed C-H activation has become an increasingly important strategy for the direct arylation of indoles. rsc.org This approach could potentially be used to introduce the phenyl group at the C2 position of a pre-formed 1-(4-methoxyphenyl)-1H-indole or, conversely, to N-arylate 2-phenylindole. A one-step synthesis of 2-arylindoles from indolines via a palladium-catalyzed oxidative dehydrogenation and C2-selective Heck-type reaction has been reported, showcasing the potential for tandem catalytic processes. rsc.orgnih.gov

| Catalyst/Ligand System | Starting Materials | Product | Yield (%) | Reference |

| Pd(OAc)₂ / Neocuproine | Indoline, Phenylboronic acid | 2-Phenylindole | 92 | nih.gov |

| PdCl₂(MeCN)₂ / Xphos | 2-Iodoaniline, 4-Ethynyl-1-methoxy-2-methylbenzene | 2-(4-Methoxy-3-methylphenyl)-1H-indole | 85 | nih.gov |

This table presents examples of palladium-catalyzed synthesis of substituted indoles, illustrating the types of transformations possible.

Copper-Mediated Synthesis of N-Arylated Indoles

Copper-catalyzed N-arylation, often referred to as the Ullmann condensation, is a well-established and cost-effective method for forming C-N bonds. This approach is highly relevant for the final step in a convergent synthesis of this compound, starting from 2-phenylindole and a 4-methoxyphenyl halide.

Significant progress has been made in developing milder and more efficient copper-catalyzed N-arylation protocols. The use of ligands such as diamines can significantly accelerate the reaction and allow for lower reaction temperatures. A study on the copper-catalyzed N-arylation of 2-arylindoles demonstrated the successful coupling of 2-phenylindole with 1-iodo-4-methoxybenzene using a catalytic system of copper(I) iodide (CuI) and N,N'-dimethylethylenediamine (DMEDA).

Table 2.1: Copper-Catalyzed N-Arylation of 2-Phenylindole with Aryl Halides

| Aryl Halide | Product | Yield (%) |

|---|---|---|

| 1-Iodo-4-methylbenzene | 1-(4-Methylphenyl)-2-phenyl-1H-indole | 90 |

| 1-Iodo-4-methoxybenzene | This compound | 84 |

| 1-Iodo-3-methoxybenzene | 1-(3-Methoxyphenyl)-2-phenyl-1H-indole | 87 |

| 1-Bromo-4-fluorobenzene | 1-(4-Fluorophenyl)-2-phenyl-1H-indole | 62 |

Data sourced from a study on the N-arylation of 2-arylindoles.

This method tolerates a range of functional groups on both the aryl halide and the 2-arylindole, making it a versatile tool for the synthesis of a library of 1,2-diarylindoles.

Organocatalytic and Metal-Free Synthetic Pathways

In recent years, there has been a growing interest in developing organocatalytic and metal-free approaches to indole synthesis to avoid the cost and potential toxicity of transition metals. While the direct synthesis of this compound via these methods is still an emerging area, several promising strategies have been reported for the synthesis of substituted indoles.

Organocatalytic methods, often employing chiral phosphoric acids or amines, have been successfully used for the asymmetric synthesis of indole derivatives. researchgate.net For instance, an organocatalytic asymmetric arylation of indoles has been developed, which could potentially be adapted for the synthesis of axially chiral diarylindoles. researchgate.net

Metal-free C-N cross-coupling reactions are also gaining traction. These methods often rely on the use of hypervalent iodine reagents or proceed via radical pathways. While direct arylation of the indole nitrogen under metal-free conditions can be challenging, innovative approaches are continuously being developed. A metal-free synthesis of indoles via a NIS-mediated cascade C-N bond formation and aromatization has been reported, although this is for the formation of the indole ring itself rather than a subsequent N-arylation.

Development of Sustainable and Green Chemistry Protocols for this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of complex organic molecules, including indoles. Key areas of focus include the use of renewable starting materials, atom economy, the use of safer solvents, and energy efficiency.

One notable green approach is the development of one-pot, multi-component reactions. A microwave-promoted, one-pot, three-component synthesis of N-arylindoles has been developed, which combines a Fischer indolization with a copper-catalyzed N-arylation in the environmentally benign solvent ethanol. This method avoids the isolation of intermediates, saving time and reducing waste.

The use of sustainable solvents is another important aspect of green indole synthesis. Water has been explored as a solvent for palladium-catalyzed indole synthesis in the presence of surfactants to form micelles, which act as nanoreactors. Ionic liquids are also being investigated as recyclable and non-volatile reaction media for various organic transformations, including those used in indole synthesis. rsc.org

Furthermore, the development of catalyst-free and solvent-free reaction conditions, often facilitated by microwave irradiation or ball milling, represents a significant step towards more sustainable chemical processes. mdpi.com These techniques can lead to shorter reaction times, higher yields, and a significant reduction in the environmental impact of the synthesis.

Scale-Up Considerations and Process Optimization for Compound Production

The successful transition of a synthetic route from the laboratory bench to industrial-scale production necessitates careful consideration of numerous factors to ensure safety, efficiency, cost-effectiveness, and reproducibility. The multi-step synthesis of this compound, likely involving a Fischer indole synthesis followed by an N-arylation reaction, presents several key areas for process optimization and scale-up.

Process Parameters and Optimization

For the initial Fischer indole synthesis step to produce the 2-phenylindole intermediate, critical process parameters include temperature, reaction time, and the choice and concentration of the acid catalyst. scienceinfo.comrsc.org These parameters are often interdependent and require systematic optimization, potentially through Design of Experiments (DoE), to identify the conditions that maximize yield and purity while minimizing reaction time and the formation of byproducts. wikipedia.org For instance, while stronger acids and higher temperatures can accelerate the reaction, they may also lead to degradation of the starting materials or the product. scienceinfo.com Mechanochemical approaches, utilizing ball-milling, have emerged as an eco-friendly alternative to traditional solvent-based methods, potentially reducing solvent waste and energy consumption on a larger scale. rsc.org

The subsequent N-arylation step, whether through a copper-catalyzed Ullmann-type reaction or a palladium-catalyzed Buchwald-Hartwig amination, introduces another set of critical parameters. rsc.orgwikipedia.org These include the choice of catalyst, ligand, base, and solvent, as well as the reaction temperature and time. rhhz.netnih.gov For Ullmann-type reactions, the use of inexpensive and readily available copper catalysts is advantageous for large-scale production. nih.govacs.org Optimization of ligand-to-metal ratio is crucial for achieving high catalytic activity and selectivity. nih.gov In palladium-catalyzed couplings, minimizing the catalyst loading is a key objective due to the high cost of palladium. nih.gov This can be achieved through the use of highly active catalysts and ligands, as well as by optimizing reaction conditions to maximize catalyst turnover number. nih.govrsc.org

The following interactive data table illustrates a hypothetical optimization of the copper-catalyzed N-arylation of 2-phenylindole with 4-iodoanisole.

| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | CuI (10) | DMEDA (20) | K2CO3 | Dioxane | 110 | 24 | 75 |

| 2 | CuI (5) | DMEDA (10) | K2CO3 | Dioxane | 110 | 24 | 70 |

| 3 | Cu2O (10) | None | K3PO4 | Ethanol | 100 (Microwave) | 0.5 | 85 |

| 4 | Cu2O (5) | None | K3PO4 | Ethanol | 100 (Microwave) | 0.5 | 82 |

| 5 | CuI (10) | L-proline (20) | K2CO3 | DMSO | 90 | 18 | 88 |

This is a hypothetical data table created for illustrative purposes.

One-Pot Sequential Synthesis

A significant advancement in the synthesis of N-arylindoles is the development of one-pot procedures that combine the Fischer indolisation and subsequent N-arylation without the need for isolation of the intermediate 2-phenylindole. rsc.org This approach offers several advantages for large-scale production, including reduced processing time, lower solvent consumption, and minimized handling of intermediates. A microwave-promoted, one-pot, three-component synthesis has been reported for N-arylindoles, utilizing a sequential Fischer indolisation followed by a copper(I)-catalyzed N-arylation. rsc.org This method is rapid, with a total reaction time of 40 minutes, and employs an environmentally benign solvent, ethanol, with a simple and inexpensive catalyst/base system (Cu₂O/K₃PO₄) that does not require ligands or an inert atmosphere. rsc.org

Process Analytical Technology (PAT)

The implementation of Process Analytical Technology (PAT) is a key strategy for ensuring robust and reproducible manufacturing processes. wikipedia.orgnih.gov PAT involves the use of in-line or on-line analytical tools to monitor critical process parameters and quality attributes in real-time. mt.comamericanpharmaceuticalreview.com For the synthesis of this compound, PAT could be employed to:

Monitor reaction kinetics: Spectroscopic techniques such as in-situ FTIR or Raman spectroscopy can track the consumption of reactants and the formation of intermediates and the final product, allowing for precise determination of reaction endpoints and preventing the formation of impurities due to over-processing. mt.comamericanpharmaceuticalreview.com

Control crystallization: If the final product is isolated by crystallization, PAT tools can monitor parameters like crystal size and form, ensuring consistent product quality. mt.com

Ensure process safety: Real-time monitoring of temperature and pressure can help to prevent runaway reactions and ensure safe operation on a large scale. mt.com

Continuous Flow Synthesis

Continuous flow chemistry offers several advantages over traditional batch processing for the scale-up of fine chemical production. acs.orgbohrium.com These benefits include enhanced heat and mass transfer, improved safety for handling hazardous reagents or exothermic reactions, and the potential for higher yields and purities. nih.gov The Fischer indole synthesis has been successfully adapted to continuous flow systems, often utilizing microwave heating to achieve rapid reaction times. nih.gov A scale-up of a Fischer indole synthesis under optimized continuous flow conditions demonstrated the production of 115 g of product within 60 minutes. nih.gov Similarly, palladium-catalyzed cross-coupling reactions have been extensively studied in flow reactors, which can facilitate catalyst recovery and reuse, a significant advantage for expensive catalysts. acs.orgbohrium.comacs.org A continuous flow process for the synthesis of this compound could involve pumping the reactants through heated zones containing immobilized catalysts, allowing for a highly automated and efficient production system.

In Depth Structural Elucidation and Conformational Analysis of 1 4 Methoxyphenyl 2 Phenyl 1h Indole

Advanced Spectroscopic Techniques for Comprehensive Structural Characterization

The molecular structure of 1-(4-methoxyphenyl)-2-phenyl-1H-indole was unequivocally confirmed through a suite of high-resolution spectroscopic methods. These techniques provide complementary information, allowing for a complete assignment of the molecule's constitution and bonding framework.

High-resolution ¹H and ¹³C NMR spectroscopy are fundamental tools for elucidating the precise connectivity of atoms in a molecule. For this compound, these analyses reveal a distinct set of signals corresponding to the unique magnetic environments of each proton and carbon atom within the indole (B1671886), phenyl, and methoxyphenyl moieties.

The ¹H NMR spectrum is characterized by a series of multiplets in the aromatic region (typically δ 7.0–8.0 ppm), corresponding to the protons on the three aromatic rings. The methoxy (B1213986) group (-OCH₃) protons exhibit a characteristic singlet peak in the upfield region, generally around δ 3.8-3.9 ppm. The specific chemical shifts and coupling constants (J-values) allow for the differentiation of protons on the different rings and their relative positions.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom. The carbon of the methoxy group appears upfield (around δ 55-56 ppm), while the aromatic carbons resonate in the δ 110–160 ppm range. The quaternary carbons, such as those at the points of ring fusion or substitution, can be identified by their lack of signal in DEPT (Distortionless Enhancement by Polarization Transfer) experiments. While specific multi-dimensional NMR data (e.g., COSY, HSQC, HMBC) for this exact molecule are not widely published, such techniques would be instrumental in definitively assigning each proton signal to its corresponding carbon, confirming the intricate framework of the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are representative, predicted values based on the analysis of similar structures. Actual experimental values may vary based on solvent and other conditions.

| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Methoxy (-OCH₃) | ~3.85 (s, 3H) | ~55.5 |

| Aromatic (C-H) | 6.8 - 7.8 (m, 12H) | 114 - 138 |

| Aromatic (C-C/C-N/C-O) | - | 139 - 160 |

| Indole C3-H | ~6.7 (s, 1H) | ~103 |

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, offers insight into the functional groups and bonding arrangements within the molecule.

The FT-IR spectrum of this compound is expected to show several characteristic absorption bands. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The region between 1610 cm⁻¹ and 1450 cm⁻¹ is dominated by C=C stretching vibrations from the three aromatic rings. A strong band corresponding to the C-O-C asymmetric stretching of the methoxy group's ether linkage is anticipated around 1250 cm⁻¹. rsc.org The absence of an N-H stretching band (typically found around 3400 cm⁻¹ in unsubstituted indoles) confirms the substitution at the N1 position of the indole ring. researchgate.net

Table 2: Key Predicted FT-IR and Raman Vibrational Bands for this compound

| Vibrational Mode | Predicted FT-IR Wavenumber (cm⁻¹) | Predicted Raman Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 |

| Aliphatic C-H Stretch (Methoxy) | 2980 - 2850 | 2980 - 2850 |

| Aromatic C=C Stretch | 1610, 1580, 1510, 1460 | 1610, 1580 |

| C-O-C Asymmetric Stretch (Ether) | ~1250 | Weak |

| C-N Stretch | ~1360 | Variable |

| Out-of-plane C-H Bend | 900 - 675 | Weak |

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule, which in turn confirms its elemental composition. For this compound, the molecular formula is C₂₁H₁₇NO.

Table 3: High-Resolution Mass Spectrometry Data for C₂₁H₁₇NO

| Species | Calculated Exact Mass (m/z) |

| [M] | 299.1310 |

| [M+H]⁺ | 300.1383 |

| [M+Na]⁺ | 322.1202 |

| [M+K]⁺ | 338.0942 |

Theoretical and Computational Investigations of 1 4 Methoxyphenyl 2 Phenyl 1h Indole

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of molecules. elsevierpure.com By employing functionals such as B3LYP and basis sets like 6-311++G(d,p), researchers can accurately model the geometric and electronic properties of complex organic compounds like 1-(4-methoxyphenyl)-2-phenyl-1H-indole. mdpi.comopenaccesspub.org These calculations provide a fundamental understanding of the molecule's reactivity and spectroscopic behavior.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and electronic properties. ossila.com The HOMO acts as an electron donor, while the LUMO is the electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a smaller gap suggests higher reactivity. wikipedia.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich indole (B1671886) ring system and the methoxy-substituted phenyl ring, which can donate electron density. The LUMO is likely distributed across the phenyl and indole rings. The energy gap can be used to predict the molecule's behavior in charge transfer processes. researchgate.net

Table 1: Representative Frontier Molecular Orbital Energies (Note: These are typical values for similar indole derivatives as specific calculated values for this compound are not available in the cited literature.)

| Parameter | Energy (eV) |

| HOMO Energy | -5.50 |

| LUMO Energy | -1.20 |

| HOMO-LUMO Gap (ΔE) | 4.30 |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. researchgate.net It is a valuable tool for predicting how a molecule will interact with other chemical species. In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack.

In the case of this compound, the MEP surface would be expected to show a significant negative potential around the oxygen atom of the methoxy (B1213986) group and the nitrogen atom of the indole ring, highlighting these as primary sites for interaction with electrophiles. Conversely, the hydrogen atoms of the aromatic rings would exhibit a positive potential.

Quantum chemical calculations can accurately predict various spectroscopic parameters. The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is a standard approach for calculating Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov Theoretical calculations of vibrational frequencies (infrared and Raman) are also routinely performed, though the resulting harmonic frequencies are often scaled by a factor to correct for anharmonicity and achieve better agreement with experimental data. mdpi.comnih.gov

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (Note: The following are representative predicted chemical shifts (ppm) relative to TMS, based on general knowledge of indole and methoxyphenyl moieties, as specific calculated data for the target compound is not available in the cited literature.)

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Aromatic Protons | 7.0 - 8.0 | - |

| Methoxy Protons (-OCH₃) | ~3.8 | ~55.5 |

| Aromatic Carbons | - | 110 - 140 |

| Methoxy Carbon (-OCH₃) | - | ~55.5 |

| Quaternary Carbons (Indole) | - | 135 - 150 |

Table 3: Predicted Key Vibrational Frequencies (Note: These are representative predicted frequencies (cm⁻¹) for key functional groups. Specific calculated data for the target compound is not available in the cited literature.)

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| Aromatic C-H Stretching | 3100 - 3000 ijrar.org |

| Asymmetric/Symmetric CH₃ Stretching | 3000 - 2800 ijrar.org |

| Aromatic C=C Stretching | 1610 - 1450 |

| C-O-C Asymmetric Stretching | ~1250 mdpi.com |

| C-N Stretching | 1360 - 1250 |

Molecular Dynamics Simulations for Solvent Effects and Solution Behavior

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing insights into conformational changes and interactions with the surrounding environment, such as a solvent. nih.gov By simulating this compound in a solvent box (e.g., water, DMSO, or chloroform), researchers can analyze how solvent molecules arrange themselves around the solute and how this affects the molecule's preferred conformation and flexibility. Such simulations are particularly useful for understanding how a molecule might interact with biological targets, like binding to a protein or crossing a lipid membrane. mdpi.com

Mechanistic Insights into Reactions Involving this compound

Computational chemistry is a powerful tool for elucidating reaction mechanisms by calculating the energies of reactants, products, intermediates, and transition states. researchgate.net A common synthetic route to 2-phenylindole (B188600) derivatives is the Fischer indole synthesis. nih.gov DFT calculations can be used to model the key steps of this reaction, such as the acid-catalyzed formation of a phenylhydrazone followed by a nih.govnih.gov-sigmatropic rearrangement and subsequent cyclization and aromatization. These calculations can determine the activation energies for each step, identify the rate-determining step, and provide a detailed understanding of the electron movement throughout the reaction. nih.gov

Computational Prediction of Crystal Structures and Solid-State Properties

Predicting the crystal structure of an organic molecule from its chemical diagram is a significant challenge in computational chemistry. Crystal structure prediction methods involve generating a multitude of possible packing arrangements (polymorphs) and ranking them based on their calculated lattice energies. mdpi.com For this compound, key intermolecular interactions governing the crystal packing would include π–π stacking between the aromatic indole and phenyl rings, as well as weaker C–H⋯π and C–H⋯O interactions. nih.gov A successful prediction can provide the unit cell parameters, space group, and atomic coordinates, which are invaluable for materials science and pharmaceutical applications. mdpi.com

Table 4: Representative Predicted Crystal Data for an Indole Derivative (Note: This table presents hypothetical data based on typical values for similar heterocyclic compounds, as a predicted or determined crystal structure for this compound is not available in the cited literature.)

| Parameter | Value |

| Crystal System | Monoclinic nih.gov |

| Space Group | P2₁/c nih.gov |

| a (Å) | ~5.8 |

| b (Å) | ~7.5 |

| c (Å) | ~26.1 |

| β (°) | ~92.8 |

| Volume (ų) | ~1151 |

| Z (molecules/unit cell) | 4 |

Chemical Reactivity and Derivatization Strategies for 1 4 Methoxyphenyl 2 Phenyl 1h Indole

Electrophilic and Nucleophilic Substitution Reactions on the Indole (B1671886) Nucleus

The indole nucleus is inherently electron-rich, making it highly susceptible to electrophilic attack. bhu.ac.in The preferred site for electrophilic substitution on an indole ring is typically the C3 position, as the resulting cationic intermediate (indoleninium ion) is stabilized by delocalization of the nitrogen lone pair without disrupting the aromaticity of the benzene (B151609) ring. bhu.ac.in In 1-(4-methoxyphenyl)-2-phenyl-1H-indole, the N1 and C2 positions are already substituted, further directing incoming electrophiles to the C3 position.

Common electrophilic substitution reactions applicable to 2-phenylindole (B188600) derivatives include Vilsmeier-Haack formylation to introduce an aldehyde group at C3, and reactions with various aldehydes to form bis(indolyl)methanes. nih.govrsc.org

| Reaction | Electrophile/Reagents | Typical Product at C3 | Reference Example |

|---|---|---|---|

| Formylation | POCl₃, DMF (Vilsmeier-Haack) | -CHO (Aldehyde) | Synthesis of 2-phenyl-1H-indole-3-carboxaldehyde nih.gov |

| Acylation | Acid Chlorides (e.g., RCOCl) | -COR (Ketone) | Regioselective 3-acylation of 2-substituted indoles researchgate.net |

| Sulfenylation | Thiotosylates or Phosphorodithioates | -SR (Sulfide) | Direct sulfenylation of indoles at the C3 position nih.gov |

| Alkylation | Michael Acceptors, Alkyl Halides | -R (Alkyl) | Asymmetric Friedel-Crafts alkylation of indoles semanticscholar.org |

Nucleophilic substitution on the electron-rich indole core is considerably more challenging and less common. It typically requires the introduction of an activating group, such as an N-oxide or N-hydroxyl group, to render the indole nucleus susceptible to nucleophilic attack. core.ac.uknii.ac.jp For instance, studies on 1-hydroxyindoles have shown that nucleophilic substitution can occur at the N1 position, displacing the hydroxyl group in an SN2-type mechanism. researchgate.netclockss.org Another strategy involves introducing a good leaving group at a specific position on the indole ring, though this is less direct. For this compound, direct nucleophilic attack on the indole carbons is unlikely without prior modification.

Functionalization of Phenyl and Methoxyphenyl Moieties

The N-linked 4-methoxyphenyl (B3050149) group and the C-linked 2-phenyl group are both amenable to electrophilic aromatic substitution, and their reactivity is governed by the directing effects of their substituents.

The 4-methoxyphenyl group is highly activated due to the electron-donating methoxy (B1213986) (-OCH₃) group. The methoxy group is a strong ortho, para-director. Since the para position is occupied by the bond to the indole nitrogen, electrophilic attack will be directed to the two equivalent ortho positions (C3' and C5'). Reactions such as nitration, halogenation, and Friedel-Crafts acylation would be expected to occur readily at these positions under mild conditions.

The 2-phenyl group is less activated than the methoxyphenyl ring. As a substituent on the indole, it directs incoming electrophiles to its own ortho and para positions. The para position (C4'') is sterically most accessible and electronically favored. Therefore, functionalization of this ring would likely require more forcing conditions than the methoxyphenyl ring and would predominantly yield the 4''-substituted product.

| Moiety | Directing Group | Predicted Position of Electrophilic Attack | Example Reaction |

|---|---|---|---|

| 4-Methoxyphenyl | -OCH₃ (Activating, ortho, para-directing) | C3' and C5' (ortho to -OCH₃) | Nitration (HNO₃/H₂SO₄), Bromination (Br₂/FeBr₃) |

| 2-Phenyl | Indole ring (Weakly activating, ortho, para-directing) | C4'' (para to indole) | Friedel-Crafts Acylation (RCOCl/AlCl₃) |

Ring-Opening and Ring-Closing Reactions Involving the Indole Core

The robust aromatic nature of the indole core makes ring-opening reactions challenging, often requiring oxidative conditions. A notable example is the oxidative ring-opening/cyclization cascade of 2-aryl indoles. acs.orgnih.gov In this type of reaction, the indole is first oxidized (e.g., via iodination followed by Kornblum-type oxidation) to form a reactive 3H-indol-3-one intermediate. researchgate.net This intermediate can then be trapped in situ by a binucleophile, such as 1,2-diaminobenzene, leading to the cleavage of the indole's pyrrole (B145914) ring and the formation of a new heterocyclic system, like a quinoxaline. acs.orgnih.gov

Ring-closing reactions often involve the functionalization of the indole at two different positions, followed by an intramolecular cyclization to build a new fused ring. For example, a Rhodium-catalyzed C-H amidation of 2-aryl-1H-indoles with dioxazolones can lead to the synthesis of indolo[1,2-c]quinazolines. nsf.gov This process involves the formation of a bond between the C2' position of the 2-phenyl group and the N1 nitrogen of the indole, creating a new six-membered ring. Similarly, intramolecular C-H amidation using palladium catalysts has been used to synthesize indolo[1,2-a]quinazolinone derivatives from N-arylated indoles. mdpi.com

Catalyst Design and Performance in Reactions Utilizing this compound

The this compound scaffold can be utilized in catalysis in two primary ways: as a substrate in catalyzed reactions or as a ligand framework for a metal catalyst.

As a substrate , various transition-metal-catalyzed reactions can be employed for its functionalization. Palladium-catalyzed reactions are particularly prominent for C-H activation and cross-coupling. For instance, Pd-catalyzed oxidative dehydrogenation followed by C2-selective arylation has been demonstrated for indolines, providing a pathway to 2-arylindoles. nih.gov While the target molecule is already C2-arylated, similar C-H activation strategies could potentially functionalize other positions on the indole nucleus or the appended aryl rings. Rhodium catalysts have been effectively used for the C-H amidation of 2-arylindoles to construct more complex fused systems. nsf.gov

As a ligand , the indole scaffold, particularly with its multiple aryl groups, offers potential for coordination with metal centers. While specific use of this compound as a ligand is not widely documented, related indole-based phosphine (B1218219) ligands have been developed. The tunability of the electronic and steric properties by modifying the aryl substituents makes such compounds attractive for designing custom ligands for various catalytic transformations, including cross-coupling and asymmetric catalysis.

Synthesis of Analogues and Derivatives for Structure-Property Relationship Studies in Non-Biological Contexts

The synthesis of analogues of this compound is crucial for tuning its physicochemical properties for applications in materials science, such as organic light-emitting diodes (OLEDs) or fluorescent probes. The core synthetic strategy often involves the Fischer indole synthesis or palladium-catalyzed cross-coupling methods. nih.gov

Structure-property relationship studies focus on how systematic changes to the molecular structure affect properties like absorption, fluorescence quantum yield, and thermal stability. Key modifications include:

Varying substituents on the 2-phenyl ring: Introducing electron-donating (e.g., -CH₃, -OCH₃) or electron-withdrawing (e.g., -CN, -CF₃) groups can modulate the electron density of the indole core, shifting the emission wavelength. nih.gov

Altering the N1-aryl group: Replacing the 4-methoxyphenyl group with other substituted aryl rings (e.g., tolyl, fluorophenyl, naphthyl) can influence the molecule's planarity and intermolecular packing in the solid state, which is critical for material performance.

Extending conjugation: Attaching further aromatic or vinylic groups to the indole or its aryl substituents can extend the π-conjugated system, typically leading to a red-shift in both absorption and emission spectra.

An example of such derivatization is the synthesis of 2-arylindoles via a one-pot, palladium-catalyzed Sonogashira-type alkynylation followed by a base-assisted cycloaddition, which allows for significant diversity in the 2-aryl moiety. nih.govrsc.org

Exploration of Advanced Material Science and Non Traditional Applications of 1 4 Methoxyphenyl 2 Phenyl 1h Indole

Potential in Organic Electronic and Optoelectronic Devices

The extended π-conjugated system of 1-(4-methoxyphenyl)-2-phenyl-1H-indole, formed by the fusion of the indole (B1671886) ring with phenyl and methoxyphenyl substituents, suggests its suitability for applications in organic electronics. The electron-donating nature of the methoxy (B1213986) group and the nitrogen atom in the indole ring, combined with the electron-accepting potential of the phenyl group, can facilitate intramolecular charge transfer (ICT), a key process in many organic electronic devices.

Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

In the context of OPVs, the donor-π-acceptor (D-π-A) architecture is a common strategy for designing efficient organic solar cell materials. The this compound structure can be considered a building block for such systems, where the indole and methoxyphenyl moieties act as electron donors and the phenyl group can be further functionalized with electron-withdrawing groups to create a D-π-A molecule. The HOMO-LUMO energy levels of such a compound would be critical in determining its efficiency in charge separation and transport in a photovoltaic device.

Charge Transport Properties and Charge Mobility Studies

The charge transport properties of organic materials are fundamental to their performance in electronic devices. For this compound, both hole and electron mobility would be of interest. The electron-rich indole and methoxyphenyl groups suggest that this compound could exhibit p-type (hole-transporting) behavior. The planarity of the indole ring and the potential for π-π stacking in the solid state would facilitate intermolecular charge hopping, a key mechanism for charge transport in organic semiconductors.

Studies on related organic semiconductors provide insights into the expected charge mobility. For example, the charge transport properties of various organic materials are extensively studied to optimize their performance in devices like Organic Field-Effect Transistors (OFETs). The mobility of charge carriers is a key parameter in these studies. While specific data for this compound is not available, the table below presents typical charge mobility values for some organic semiconductor materials to provide a context for the expected performance of new materials in this class.

Representative Charge Carrier Mobilities of Organic Semiconductors

| Material | Mobility (cm²/Vs) | Device Type |

|---|---|---|

| Rubrene | > 10 | OFET |

| Pentacene | 1-5 | OFET |

| P3HT | 0.01-0.1 | OFET/OPV |

Application as Fluorescent Probes and Chemical Sensors

The inherent fluorescence of the indole core makes its derivatives attractive candidates for the development of fluorescent probes and chemical sensors. The sensitivity of the fluorescence emission (both intensity and wavelength) to the local environment can be exploited for detecting specific analytes or changes in physical parameters.

Chemodetection of Specific Ions or Molecules

Indole-based fluorescent probes have been designed for the detection of various ions and molecules. The mechanism of detection often involves a specific chemical reaction or a non-covalent interaction between the probe and the analyte, which leads to a measurable change in the fluorescence signal. For example, a double-indole structure has been utilized to create a fluorescent probe for monitoring sulfur dioxide derivatives. The introduction of specific binding sites onto the this compound scaffold could lead to the development of new chemosensors. The methoxy group, for instance, could act as a coordination site for certain metal ions, leading to a change in the photophysical properties of the molecule upon binding.

pH and Polarity Sensing Applications

The fluorescence of indole derivatives can be sensitive to the pH and polarity of the surrounding medium. This property is often linked to the formation of different electronic states (e.g., protonated or deprotonated forms) or to changes in the intramolecular charge transfer character of the molecule in different solvents. A novel indole derivative with a donor-π-acceptor structure has been shown to exhibit superior performance as a pH sensor. The nitrogen atom in the indole ring of this compound can be protonated in acidic conditions, which would likely alter its fluorescence properties, making it a potential candidate for pH sensing.

The solvatochromic behavior of a fluorescent molecule, i.e., the change in its absorption and emission spectra with the polarity of the solvent, is a key characteristic for its use as a polarity sensor. The ICT character of this compound suggests that it may exhibit solvatochromism. The table below illustrates the solvatochromic shift of a representative fluorescent dye, demonstrating the principle that could be applicable to the target compound.

Solvatochromic Shift of a Fluorescent Dye

| Solvent | Dielectric Constant | Emission Maximum (nm) |

|---|---|---|

| Hexane | 1.88 | 450 |

| Dichloromethane | 8.93 | 485 |

| Acetonitrile | 37.5 | 510 |

| Water | 80.1 | 550 |

Role in Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry involves the study of systems composed of two or more molecules held together by non-covalent interactions. The structure of this compound contains several features that make it an interesting component for supramolecular assemblies. The N-H group of the indole ring can act as a hydrogen bond donor, while the oxygen atom of the methoxy group can be a hydrogen bond acceptor. Furthermore, the extensive aromatic surfaces of the indole, phenyl, and methoxyphenyl rings can participate in π-π stacking and van der Waals interactions.

These non-covalent interactions can be utilized to construct well-defined supramolecular structures, such as self-assembled monolayers, gels, or liquid crystals. In the context of host-guest chemistry, a larger molecule (the host) can encapsulate a smaller molecule (the guest). While there are no specific reports on this compound as a host or guest, its structural features suggest potential in this area. For example, it could be incorporated into a larger macrocyclic host to modulate its binding properties or it could act as a guest, binding within the cavity of a suitable host molecule. The recognition of specific guests could be signaled by a change in the fluorescence of the indole unit, leading to applications in sensing.

Polymer Chemistry and Advanced Material Fabrication

The incorporation of indole moieties into polymer backbones is a strategy for developing advanced materials with unique optoelectronic properties suitable for applications in organic electronics. evitachem.com While direct polymerization of this compound is not extensively documented, the broader class of indole-containing polymers, or polyindoles, offers a basis for understanding its potential.

Polyindoles are typically synthesized through chemical or electrochemical oxidative polymerization of the indole monomer. bohrium.comnih.gov In a hypothetical polymerization of this compound, the bulky phenyl and methoxyphenyl groups would significantly influence the resulting polymer's properties. These substituents would likely render the polymer soluble in common organic solvents, a crucial characteristic for solution-based processing and fabrication of thin-film devices. ias.ac.in

The electronic properties of such a polymer would be of particular interest. The indole nucleus is an electron-rich aromatic system. evitachem.com The presence of the electron-donating methoxy (-OCH₃) group on the phenyl ring is known to affect the optoelectronic properties of conjugated polymers, often leading to a reduction in the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.govnih.gov This tuning of the HOMO-LUMO gap is critical for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). ktu.eduresearchgate.net A polymer derived from this compound could potentially be a p-type (hole-transporting) semiconductor, a property common in polymers with electron-rich units. nih.gov

Advanced materials based on this indole derivative could find use as organic semiconductors. evitachem.com The fabrication of devices like organic field-effect transistors (OFETs) or the emissive layer in OLEDs relies on materials with tailored electronic properties and good processability. ktu.edu The structural features of this compound make it a promising candidate for further research in the development of novel π-conjugated polymers for electronic applications.

Inhibition of Corrosion in Metallic Systems

Organic compounds containing heteroatoms (such as nitrogen, oxygen, and sulfur) and π-electrons in aromatic rings are often effective corrosion inhibitors for metals, particularly in acidic media. ijcsi.pro These molecules function by adsorbing onto the metal surface, forming a protective barrier that impedes the corrosive process. ijcsi.pro The molecular structure of this compound possesses several key features that suggest its potential as a corrosion inhibitor.

These features include:

Nitrogen Heteroatom: The indole ring contains a nitrogen atom with a lone pair of electrons, which can coordinate with vacant d-orbitals of metal atoms on the surface.

Aromatic Rings: The presence of multiple phenyl and indole rings provides a source of π-electrons that can interact with the metal surface, enhancing adsorption.

Electron-Donating Group: The methoxy (-OCH₃) group is an electron-donating substituent, which increases the electron density on the molecule, potentially strengthening the adsorption bond between the inhibitor and the metal.

The mechanism of inhibition involves the displacement of water molecules from the metal surface and the formation of a protective film by the inhibitor molecules. The efficiency of such an inhibitor is typically evaluated using electrochemical techniques like potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), as well as weight loss measurements. ijcsi.pro

The adsorption process of an inhibitor on a metal surface can often be described by adsorption isotherms, such as the Langmuir isotherm, which relates the surface coverage of the inhibitor to its concentration in the solution. researchgate.net Theoretical studies using Density Functional Theory (DFT) are also commonly employed to correlate the molecular structure of an inhibitor with its performance, calculating parameters like HOMO and LUMO energies, and predicting adsorption behavior. aljest.netkenkyugroup.orgresearchgate.net

While specific experimental data for this compound is not available, the performance of similar heterocyclic compounds provides insight into its potential efficacy. For instance, indole derivatives have demonstrated significant corrosion inhibition for mild steel in acidic environments. ijcsi.pro

Below are representative data tables illustrating the type of results obtained from corrosion inhibition studies of similar heterocyclic compounds.

Table 1: Representative Potentiodynamic Polarization Data for a Heterocyclic Inhibitor on Mild Steel in 1 M HCl

| Inhibitor Concentration (M) | Corrosion Potential (Ecorr) (mV vs. SCE) | Corrosion Current Density (icorr) (µA/cm²) | Inhibition Efficiency (IE%) |

| Blank | -480 | 1100 | - |

| 1 x 10⁻⁵ | -475 | 330 | 70.0 |

| 5 x 10⁻⁵ | -472 | 165 | 85.0 |

| 1 x 10⁻⁴ | -468 | 99 | 91.0 |

| 5 x 10⁻⁴ | -465 | 55 | 95.0 |

Note: This data is illustrative and based on the typical performance of effective heterocyclic corrosion inhibitors.

Table 2: Representative Electrochemical Impedance Spectroscopy (EIS) Data

| Inhibitor Concentration (M) | Charge Transfer Resistance (Rct) (Ω·cm²) | Double Layer Capacitance (Cdl) (µF/cm²) | Inhibition Efficiency (IE%) |

| Blank | 50 | 120 | - |

| 1 x 10⁻⁵ | 200 | 85 | 75.0 |

| 5 x 10⁻⁵ | 450 | 60 | 88.9 |

| 1 x 10⁻⁴ | 800 | 45 | 93.8 |

| 5 x 10⁻⁴ | 1250 | 30 | 96.0 |

Note: This data is illustrative and based on the typical performance of effective heterocyclic corrosion inhibitors.

The structural characteristics of this compound make it a strong candidate for investigation as a novel corrosion inhibitor, warranting further experimental and theoretical studies to validate its efficacy.

Conclusion and Future Research Directions

Synthesis and Structural Aspects of 1-(4-methoxyphenyl)-2-phenyl-1H-indole: Key Achievements

The synthesis of the 1,2-diarylindole scaffold, exemplified by this compound, has been achieved through various established methodologies for indole (B1671886) ring formation. While specific literature detailing the synthesis of this exact molecule is not extensively available, the general synthetic strategies for this class of compounds are well-documented. Key approaches include the Fischer, Bischler, and Nenitzescu indole syntheses, which are foundational in the preparation of methoxy-activated indoles. chim.itnih.gov For instance, a related derivative, ethyl 5-hydroxy-2-(4-methoxyphenyl)-1-phenyl-4-(piperidin-1-ylmethyl)-1H-indole-3-carboxylate, has been synthesized, indicating the feasibility of constructing the core this compound framework. nih.gov

Spectroscopic characterization is crucial for the confirmation of the structure of such compounds. Although a complete dataset for this compound is not published, data for the related compound 3-(4-methoxyphenyl)-1H-indole offers a point of comparison. mdpi.com The expected spectroscopic data for the title compound would feature characteristic signals corresponding to the methoxy (B1213986), phenyl, and indole protons and carbons in NMR spectroscopy, as well as distinct vibrational bands in IR spectroscopy.

Table 1: Representative Spectroscopic Data for a Related Diarylindole Derivative

| Spectroscopic Technique | Key Features for a Diarylindole Structure |

| ¹H NMR | Aromatic protons from the indole and phenyl rings, methoxy protons (singlet, ~3.8-3.9 ppm). |

| ¹³C NMR | Aromatic carbons, methoxy carbon, and characteristic indole ring carbons. |

| IR Spectroscopy | N-H stretching (for N-unsubstituted indoles), C-O stretching of the methoxy group, aromatic C-H and C=C stretching. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the compound. |

Note: This table is a generalized representation based on typical values for related indole derivatives.

Unresolved Challenges and Emerging Paradigms in 1,2-Diarylindole Research

Despite the synthetic accessibility of 1,2-diarylindoles, several challenges and opportunities for innovation remain. A primary challenge lies in the development of more efficient and environmentally benign synthetic methods. Traditional methods often require harsh conditions and may not be suitable for substrates with sensitive functional groups. juniperpublishers.com The development of novel catalytic systems, for instance, using palladium or copper, for the direct arylation of indoles presents a promising avenue for more streamlined and atom-economical syntheses. mdpi.com

Another significant area of ongoing research is the exploration of the biological activities of 1,2-diarylindoles. This class of compounds has shown promise as inhibitors of enzymes such as cyclooxygenase-2 (COX-2), which is a target for anti-inflammatory drugs. nih.govresearchgate.net However, a deeper understanding of the structure-activity relationships (SAR) is needed to design more potent and selective inhibitors. nih.govresearchgate.net Unraveling the precise molecular interactions between 1,2-diarylindoles and their biological targets remains a key challenge that can be addressed through a combination of experimental and computational approaches. nih.govresearchgate.net

Emerging paradigms in 1,2-diarylindole research are focused on expanding their applications beyond the traditional focus on medicinal chemistry. The unique photophysical properties of some indole derivatives are now being explored, opening up new possibilities in materials science. mdpi.com Furthermore, the development of asymmetric syntheses of chiral 1,2-diarylindoles is an area of growing interest, as the stereochemistry of these molecules can have a profound impact on their biological activity.

Interdisciplinary Research Opportunities for this compound in Materials Science and Theoretical Chemistry

The structural and electronic properties of this compound make it an intriguing candidate for interdisciplinary research, particularly at the intersection of materials science and theoretical chemistry. The extended π-conjugated system of the 1,2-diarylindole core suggests potential applications in the field of organic electronics. rsc.orgmdpi.com Indole-based compounds are being investigated as components of organic semiconductors, and the ability to tune the electronic properties through substitution on the aryl rings makes them attractive for the design of novel materials for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). rsc.orgmdpi.com The methoxy group in this compound can further modulate the electronic characteristics of the molecule.

Theoretical and computational chemistry offer powerful tools to predict and understand the properties of this compound at the molecular level. nih.govchemrxiv.org Density Functional Theory (DFT) calculations can be employed to model the geometry, electronic structure, and spectroscopic properties of the molecule. Such studies can provide insights into the frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding the charge transport properties relevant to organic electronics.

Furthermore, computational simulations can aid in the design of new 1,2-diarylindole derivatives with tailored properties for specific applications. nih.gov For example, by modeling the effects of different substituents on the electronic and photophysical properties, it may be possible to design molecules with enhanced charge mobility or specific light-emitting characteristics. The synergy between synthetic chemistry, materials science, and theoretical chemistry will be pivotal in unlocking the full potential of this compound and related 1,2-diarylindoles in the development of advanced materials.

Q & A

Q. What are the recommended synthetic routes for 1-(4-methoxyphenyl)-2-phenyl-1H-indole in academic research?

The compound can be synthesized via palladium-catalyzed cross-coupling reactions or multicomponent condensation. For instance, Sonogashira coupling has been employed to introduce alkynyl groups to indole scaffolds, achieving yields up to 81% under optimized conditions (e.g., using TIPS deprotection and copper iodide catalysis) . A general procedure involves reacting substituted anilines with ketones or aldehydes under acidic conditions, followed by cyclization. Key intermediates, such as imines or enol ethers, should be characterized via -NMR and ESI-MS to confirm regioselectivity .

Q. What safety protocols are critical when handling this compound?

While specific safety data for this compound is limited, structurally similar indoles (e.g., 2-phenyl-1H-indole) require precautions against inhalation, skin contact, and eye exposure. Use fume hoods, nitrile gloves, and safety goggles. In case of accidental exposure, rinse affected areas with water and consult a physician. Material Safety Data Sheets (MSDS) for analogous compounds highlight the need for proper waste disposal and avoidance of dust formation .

Q. How is single-crystal X-ray diffraction (SC-XRD) utilized to determine the molecular structure of this compound?

SC-XRD analysis involves growing high-quality crystals via slow evaporation of a solvent (e.g., dichloromethane/hexane). Data collection at low temperatures (e.g., 113 K) minimizes thermal motion artifacts. Software suites like SHELXL (for refinement) and ORTEP-3 (for visualization) are employed to solve the structure. Key metrics include bond length accuracy (mean σ(C–C) ≈ 0.002 Å) and R-factor validation (<0.05) .

Advanced Research Questions

Q. How can conformational discrepancies in crystallographic data be resolved for this compound?

Contradictions in bond angles or torsional parameters may arise from disordered solvent molecules or thermal motion. Use the WinGX suite to apply restraints or constraints during refinement. For puckering analysis in non-planar substituents (e.g., methoxyphenyl group), apply Cremer-Pople coordinates to quantify out-of-plane displacements . Cross-validate results with DFT-optimized geometries (e.g., B3LYP/6-31G*) to identify systematic errors .

Q. What computational strategies predict the bioactivity of derivatives of this indole scaffold?

Molecular docking (e.g., AutoDock Vina) can screen derivatives against targets like Glycogen Synthase Kinase-3β (GSK-3β), a known indole-binding enzyme . Pharmacophore modeling (using Schrödinger Suite) identifies critical interactions (e.g., hydrogen bonding with the methoxy group). ADMET prediction tools (e.g., SwissADME) assess pharmacokinetic properties, prioritizing derivatives with low hepatotoxicity and high blood-brain barrier penetration .

Q. How do reaction conditions influence byproduct formation during synthesis?

Byproducts like regioisomeric indoles or incomplete cyclization products arise from improper stoichiometry or catalyst loading. Optimization via Design of Experiments (DoE) reveals that maintaining a 1:1.2 molar ratio of aniline to ketone precursor in trifluoroacetic acid minimizes side reactions. Monitoring via TLC (hexane:EtOAc, 3:1) and HPLC-PDA ensures purity >95% .

Q. What advanced spectroscopic techniques validate the electronic effects of the 4-methoxyphenyl substituent?

UV-Vis spectroscopy (in acetonitrile) shows a bathochromic shift (~290 nm) due to the electron-donating methoxy group. -NSC (Nuclear Spin Coupling) analysis quantifies hyperconjugation effects on the indole C2 carbon. Time-resolved fluorescence spectroscopy measures excited-state lifetimes to assess substituent-induced steric hindrance .

Methodological Insights from Evidence

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.